F0611-0781

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

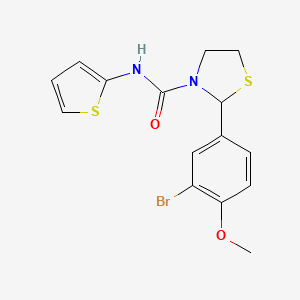

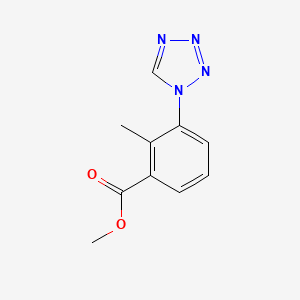

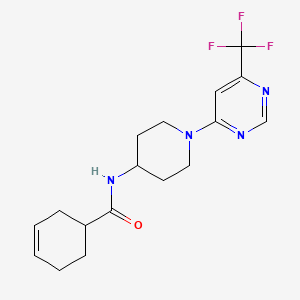

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as DBCO-PEG4-CPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a cyclopropane-based crosslinker that is commonly used in bioconjugation reactions. It has been used in various applications, including drug delivery, imaging, and diagnostics.

Applications De Recherche Scientifique

- Définition et portée: La géologie du charbon propre (CCG) est une discipline qui étudie de manière exhaustive la genèse, la nature, la distribution, le potentiel de nettoyage, l’utilisation propre et les effets environnementaux des ressources liées au charbon. Ces ressources comprennent le charbon, le gaz de houille et d’autres matériaux associés qui peuvent être nettoyés à l’aide de technologies de charbon propre (CCT) .

- Contenu de la recherche:

- Application: Le composé a été utilisé dans des capteurs (capteurs CCG) appliqués aux structures à haute température soumises à des charges thermomécaniques. Ces capteurs jouent un rôle crucial dans la surveillance de l’intégrité structurelle .

- Effet inhibiteur: Le composé inhibe la liaison à l’ADN de NF-κB p50, ce qui en fait une cible thérapeutique potentielle pour des maladies telles que les cancers et les maladies inflammatoires chroniques .

- Composé spécifique: Le composé titre (N’-[2-(7,8-diméthyl-2,4-dioxo-3,4-dihydrobenzo[g]ptéridin-10(2H)-yl)éthylidène]-4-nitrobenzohydrazide) a démontré une inhibition significative de la liaison à l’ADN de NF-κB .

Applications de la géologie du charbon propre (CCG)

Surveillance des structures à haute température

Inhibition de NF-κB

Dérivés de la flavine et activité biologique

Dérivés de l’indole et activité pharmacologique

En résumé, «F0611-0781» (CCG-28246 ou AB00669703-01) a des applications multiformes, allant de la géologie du charbon propre à l’inhibition biologique. Ses propriétés uniques en font un sujet d’étude passionnant dans toutes les disciplines scientifiques. Si vous souhaitez des informations plus détaillées sur une application spécifique, n’hésitez pas à nous contacter !

Mécanisme D'action

Target of Action

The primary target of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as XEN1101, is the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels . These channels are critical regulators of neuronal excitability .

Mode of Action

XEN1101 works by selectively opening the KCNQ2/3 voltage-gated potassium channels via positive allosteric modulation . The opening of these voltage-gated potassium channels leads to an increase in the flow of potassium ions out of neurons . The loss of positively charged potassium ions results in the inside of the neuron becoming negatively charged and hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures .

Biochemical Pathways

The action of XEN1101 affects the neuronal excitability pathway. By opening the KCNQ2/3 voltage-gated potassium channels, it increases the outflow of potassium ions from the neurons . This action hyperpolarizes the neurons, reducing their ability to fire and thus decreasing the likelihood of seizures .

Result of Action

The result of XEN1101’s action is a decrease in neuronal excitability, which reduces the likelihood of seizures . This makes it a potential treatment for conditions characterized by excessive neuronal activity, such as epilepsy .

Analyse Biochimique

Biochemical Properties

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can lead to the modulation of various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide interacts with proteins involved in the regulation of gene expression, further influencing cellular functions .

Cellular Effects

The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of serum response factor (SRF), a transcription factor that regulates the expression of genes involved in cell growth and differentiation . By inhibiting SRF, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can reduce the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent .

Molecular Mechanism

At the molecular level, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts the phosphorylation of target proteins and alters signaling pathways . This compound also binds to specific transcription factors, such as serum response factor, preventing them from activating gene expression . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can induce changes in the acetylation of histones, leading to alterations in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have demonstrated that prolonged exposure to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can lead to sustained inhibition of kinase activity and persistent changes in gene expression . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy and potency .

Dosage Effects in Animal Models

The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide in animal models are dose-dependent. At lower doses, this compound can effectively inhibit kinase activity and modulate gene expression without causing significant toxicity . At higher doses, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is critical for its activity and function . This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and mitochondrial function . The targeting signals and post-translational modifications of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide play a crucial role in directing it to these compartments, influencing its overall efficacy and potency .

Propriétés

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-10-3-4-13-9-14(17(21)19-15(13)11(10)2)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYMJKHPDOWKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)